N-(6,7-dimethyl-2,3-dihydro-1-benzofuran-3-yl)-2-oxo-1,5,6,7,8,9-hexahydrocyclohepta[b]pyridine-3-carboxamide
Description
N-(6,7-dimethyl-2,3-dihydro-1-benzofuran-3-yl)-2-oxo-1,5,6,7,8,9-hexahydrocyclohepta[b]pyridine-3-carboxamide is a complex organic compound with a unique structure that combines elements of benzofuran and cycloheptapyridine
Properties
IUPAC Name |
N-(6,7-dimethyl-2,3-dihydro-1-benzofuran-3-yl)-2-oxo-1,5,6,7,8,9-hexahydrocyclohepta[b]pyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O3/c1-12-8-9-15-18(11-26-19(15)13(12)2)23-21(25)16-10-14-6-4-3-5-7-17(14)22-20(16)24/h8-10,18H,3-7,11H2,1-2H3,(H,22,24)(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYJSYORWCPULEF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C=C1)C(CO2)NC(=O)C3=CC4=C(CCCCC4)NC3=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6,7-dimethyl-2,3-dihydro-1-benzofuran-3-yl)-2-oxo-1,5,6,7,8,9-hexahydrocyclohepta[b]pyridine-3-carboxamide typically involves multi-step organic reactions. The initial step often includes the formation of the benzofuran ring, followed by the construction of the cycloheptapyridine framework. Key reagents and catalysts are used to facilitate these reactions under controlled conditions, such as specific temperatures and pH levels.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product while maintaining cost-effectiveness and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(6,7-dimethyl-2,3-dihydro-1-benzofuran-3-yl)-2-oxo-1,5,6,7,8,9-hexahydrocyclohepta[b]pyridine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups within the molecule.
Substitution: Substitution reactions can introduce new functional groups, altering the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions typically involve specific temperatures, solvents, and pH levels to optimize the reaction outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce halogen or alkyl groups.
Scientific Research Applications
N-(6,7-dimethyl-2,3-dihydro-1-benzofuran-3-yl)-2-oxo-1,5,6,7,8,9-hexahydrocyclohepta[b]pyridine-3-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(6,7-dimethyl-2,3-dihydro-1-benzofuran-3-yl)-2-oxo-1,5,6,7,8,9-hexahydrocyclohepta[b]pyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact pathways and molecular interactions involved.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other benzofuran and cycloheptapyridine derivatives, such as:
- 6,7-dimethyl-2,3-dihydro-1-benzofuran-3-yl derivatives
- 2-oxo-1,5,6,7,8,9-hexahydrocyclohepta[b]pyridine derivatives
Uniqueness
N-(6,7-dimethyl-2,3-dihydro-1-benzofuran-3-yl)-2-oxo-1,5,6,7,8,9-hexahydrocyclohepta[b]pyridine-3-carboxamide stands out due to its unique combination of structural elements, which confer distinct chemical and biological properties
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